![molecular formula C11H15N5Na2O11P2 B1140820 7n-Methyl-8-hydroguanosine-5'-diphosphate CAS No. 104809-16-7](/img/structure/B1140820.png)
7n-Methyl-8-hydroguanosine-5'-diphosphate
Overview
Description
7n-Methyl-8-hydroguanosine-5’-diphosphate is a purine ribonucleoside 5’-diphosphate having 7-methyl-7,8-dihydroguanine as the nucleobase . It belongs to the class of organic compounds known as purine ribonucleoside diphosphates .
Molecular Structure Analysis
The molecular formula of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C11H19N5O11P2 . Its exact mass is 459.06 and the molecular weight is 459.240 . The compound contains a total of 50 bonds, including 31 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
The elemental composition of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C, 28.77; H, 4.17; N, 15.25; O, 38.32; P, 13.49 . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .Scientific Research Applications
Computational Prediction and Analysis of Associations between Small Molecules and Binding-Associated S-Nitrosylation Sites
The small molecule 7n-Methyl-8-hydroguanosine-5’-diphosphate (DB01960) is used in computational prediction and analysis of associations between small molecules and binding-associated S-nitrosylation sites. This molecule is similar to the molecules DB02338 and DB03461, which target the SNO-protein P15121 . This application is crucial in identifying drug–SNO associations and further facilitating the discovery and development of SNO-associated drugs .
Structure of Bluetongue Virus VP4
7n-Methyl-8-hydroguanosine-5’-diphosphate is used in the study of the structure of bluetongue virus VP4. This virus is a member of the Orbiviruses, which are double-stranded RNA retroviruses . The core of the bluetongue virus (BTV) is a multienzyme, and the study of its structure is crucial in understanding the virus’s function .
Mechanism of Action
Target of Action
The primary targets of 7n-Methyl-8-hydroguanosine-5’-diphosphate are the m7GpppX diphosphatase , Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase , and Eukaryotic translation initiation factor 4E . These targets play crucial roles in mRNA processing and translation initiation in cells.
Mode of Action
7n-Methyl-8-hydroguanosine-5’-diphosphate interacts with its targets to influence mRNA processing. It is involved in the cleavage of a residual cap structure following the degradation of mRNAs by the 3’->5’ exosome-mediated mRNA decay pathway .
Biochemical Pathways
It is known to be involved in the mrna decay pathway, where it plays a role in the removal of the 5’ cap structure of mrna molecules .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The action of 7n-Methyl-8-hydroguanosine-5’-diphosphate results in the cleavage of the cap structure of mRNA molecules. This is a crucial step in the mRNA decay pathway, which regulates the levels of mRNA in the cell and thus influences protein synthesis .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODJOAVWUWVHJ-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909228 | |
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7n-Methyl-8-hydroguanosine-5'-diphosphate | |
CAS RN |
104809-16-7 | |
Record name | 7-Methylguanosine 5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-methyl-7,8-dihydroguanosine-5'-diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01960 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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